molecular formula C10H12N4O B1622696 5-[(3-methoxyphenyl)methyl]-1H-1,2,4-triazol-3-amine CAS No. 502685-73-6

5-[(3-methoxyphenyl)methyl]-1H-1,2,4-triazol-3-amine

Cat. No.: B1622696
CAS No.: 502685-73-6
M. Wt: 204.23 g/mol
InChI Key: VCRWHTNNLNJWDQ-UHFFFAOYSA-N
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Description

The compound “5-[(3-methoxyphenyl)methyl]-1H-1,2,4-triazol-3-amine” is a triazole derivative. Triazoles are a class of five-membered heterocyclic compounds containing two carbon and three nitrogen atoms . They are known to exhibit various biological activities and are used in medicinal chemistry .


Synthesis Analysis

The synthesis of triazole derivatives often involves the reaction of azides with alkynes or nitriles . In one study, a series of novel triazole-pyrimidine-based compounds were designed, synthesized, and characterized by mass spectra, 1HNMR, 13CNMR, and a single X-Ray diffraction analysis .


Molecular Structure Analysis

The molecular structure of “this compound” would be influenced by the presence of the methoxy and methyl groups. These groups could affect the compound’s solubility, stability, and reactivity.


Chemical Reactions Analysis

Triazole compounds are known to undergo a variety of chemical reactions. For instance, they can react with diazo compounds and carbodiimides . They can also be synthesized from reactions of amines, enolizable ketones, and azides .


Physical And Chemical Properties Analysis

The physical and chemical properties of the compound would be influenced by the presence of the methoxy and methyl groups. These groups could affect the compound’s solubility, stability, and reactivity.

Mechanism of Action

While the specific mechanism of action for “5-[(3-methoxyphenyl)methyl]-1H-1,2,4-triazol-3-amine” is not mentioned in the retrieved papers, triazole derivatives are known to exhibit various biological activities. For example, some triazole-pyrimidine hybrids have shown promising neuroprotective and anti-inflammatory properties .

Future Directions

Triazole compounds, including “5-[(3-methoxyphenyl)methyl]-1H-1,2,4-triazol-3-amine”, have potential for various applications in medicinal chemistry due to their diverse biological activities . Future research could focus on exploring these activities further and developing new triazole-based drugs .

Properties

IUPAC Name

5-[(3-methoxyphenyl)methyl]-1H-1,2,4-triazol-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12N4O/c1-15-8-4-2-3-7(5-8)6-9-12-10(11)14-13-9/h2-5H,6H2,1H3,(H3,11,12,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VCRWHTNNLNJWDQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)CC2=NC(=NN2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90393812
Record name 5-[(3-methoxyphenyl)methyl]-1H-1,2,4-triazol-3-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90393812
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

204.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

502685-73-6
Record name 5-[(3-methoxyphenyl)methyl]-1H-1,2,4-triazol-3-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90393812
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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